REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[N:11]([S:12]([C:15]3[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=3)(=[O:14])=[O:13])[CH:10]=[CH:9][C:5]2=[N+:6]([O-])[CH:7]=1.[CH3:22][N:23](C)C(Cl)=O.C[Si](C#N)(C)C>ClCCCl>[Cl:1][C:2]1[CH:3]=[C:4]2[N:11]([S:12]([C:15]3[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=3)(=[O:14])=[O:13])[CH:10]=[CH:9][C:5]2=[N:6][C:7]=1[C:22]#[N:23]
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Name
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6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-4-oxide
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Quantity
|
8.75 g
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Type
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reactant
|
Smiles
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ClC=1C=C2C(=[N+](C1)[O-])C=CN2S(=O)(=O)C2=CC=C(C)C=C2
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Name
|
|
Quantity
|
4.37 g
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Type
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reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred under nitrogen at 80° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was quenched
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Type
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ADDITION
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Details
|
by adding sat'd
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Type
|
WASH
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Details
|
The organic layer was washed with water (50 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The crude product was purified by SiO2 chromatography
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Type
|
WASH
|
Details
|
eluting with petroleum ether EtOAc (8:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1C#N)C=CN2S(=O)(=O)C2=CC=C(C)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |